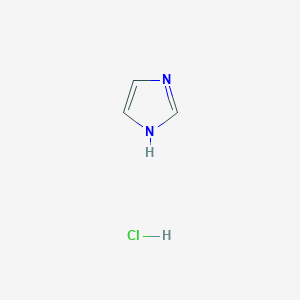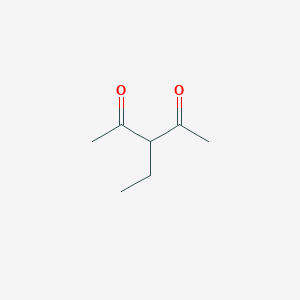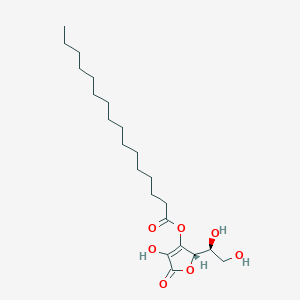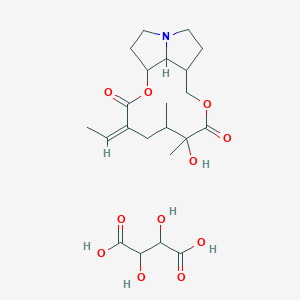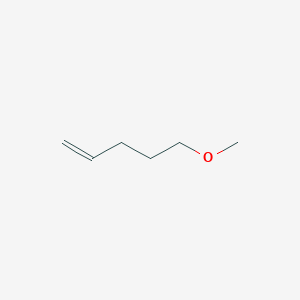
Cadmium mercury sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium mercury sulfide (CdHgS) is a compound composed of cadmium, mercury, and sulfur. It is a semiconductor material that has been used extensively in scientific research applications due to its unique properties. CdHgS is a highly efficient luminescent material that emits light in the visible spectrum, making it useful in various fields such as optoelectronics, photovoltaics, and bioimaging.
Wirkmechanismus
The mechanism of action of Cadmium mercury sulfide is not fully understood, but it is believed to involve the excitation of electrons from the valence band to the conduction band. When the electrons return to the valence band, they emit light in the visible spectrum. Cadmium mercury sulfide has a narrow bandgap, which allows it to absorb light in the visible spectrum and emit light in the same spectrum, making it useful for optoelectronics and bioimaging.
Biochemische Und Physiologische Effekte
Cadmium mercury sulfide has been shown to have low toxicity in vitro, but its toxicity in vivo is not well understood. It has been shown to accumulate in the liver and kidneys of rats, but it is unclear if this accumulation is toxic. Cadmium mercury sulfide has also been shown to have antibacterial properties, making it useful in the development of antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
Cadmium mercury sulfide has several advantages for lab experiments, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. Cadmium mercury sulfide is also expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications. Cadmium mercury sulfide could be used in the development of new antibacterial agents, as well as in the development of new optoelectronic and bioimaging technologies. Cadmium mercury sulfide could also be used in the development of new photocatalytic materials for the promotion of chemical reactions under light irradiation.
Conclusion
In conclusion, Cadmium mercury sulfide is a highly efficient luminescent material that has been extensively used in scientific research applications. It has several advantages, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications.
Synthesemethoden
Cadmium mercury sulfide can be synthesized using various methods, including chemical precipitation, co-precipitation, hydrothermal synthesis, and sol-gel synthesis. Chemical precipitation involves mixing cadmium and mercury salts with a sulfide source in an aqueous solution. Co-precipitation involves adding a reducing agent to the chemical precipitation method to control the particle size and morphology of the Cadmium mercury sulfide. Hydrothermal synthesis involves heating the precursors in a high-pressure vessel to promote crystal growth. Sol-gel synthesis involves mixing the precursors in a solution and then drying the resulting gel to form the Cadmium mercury sulfide.
Wissenschaftliche Forschungsanwendungen
Cadmium mercury sulfide has been extensively used in scientific research applications due to its unique properties. It has been used in optoelectronics, such as light-emitting diodes (LEDs) and solar cells, due to its high luminescence efficiency and stability. It has also been used in bioimaging due to its ability to emit light in the visible spectrum, making it useful for studying biological processes. Cadmium mercury sulfide has also been used in photocatalysis, where it is used to promote chemical reactions under light irradiation.
Eigenschaften
CAS-Nummer |
1345-09-1 |
|---|---|
Produktname |
Cadmium mercury sulfide |
Molekularformel |
CdHgS2 |
Molekulargewicht |
377.1 g/mol |
IUPAC-Name |
cadmium(2+);mercury(2+);disulfide |
InChI |
InChI=1S/Cd.Hg.2S/q2*+2;2*-2 |
InChI-Schlüssel |
ZYCAIJWJKAGBLN-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Cd+2].[Hg+2] |
Kanonische SMILES |
[S-2].[S-2].[Cd+2].[Hg+2] |
Color/Form |
Wurzite lattice. Yellow to deep red as the amount of mercury increases. Mid to yellowish red to Bordeaux; opaque |
Andere CAS-Nummern |
1345-09-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




